2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O4S2/c1-35-20-11-9-19(10-12-20)29-24(32)16-36-26-28-14-23-25(30-26)21-7-2-3-8-22(21)31(37(23,33)34)15-17-5-4-6-18(27)13-17/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPIYKPRBFDSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps One common method starts with the preparation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Overview
The compound 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry. Its complex structure suggests a range of applications, especially in the development of therapeutic agents.
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Properties
- Mechanism of Action : The compound has shown potential in inducing apoptosis in cancer cells. Studies suggest that it interacts with proteins involved in cell survival pathways, which may lead to effective cytotoxicity against various cancer cell lines.
- Cytotoxicity Testing : In vitro studies have demonstrated a notable reduction in cell viability across different cancer cell lines, including lung and breast cancer models. The compound’s IC50 values indicate its effectiveness as an anticancer agent.
- Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as the thiazole and pyrimidine moieties, enhances the compound's potency against cancer cells. Variations in substituents on the phenyl rings significantly influence its efficacy.
Study 1: Antitumor Activity Assessment
A study conducted by Evren et al. (2019) synthesized derivatives similar to this compound and evaluated their anticancer properties. The findings revealed strong selectivity against A549 lung adenocarcinoma cells with comparable IC50 values to those of the target compound.
Study 2: Molecular Interactions and Binding Affinity
Research focused on the interactions between thiazole derivatives and Bcl-2 proteins found that modifications in the phenyl ring led to enhanced binding affinity. This correlation between structural modifications and increased cytotoxicity underscores the importance of molecular design in drug development.
Applications in Drug Development
Given its promising biological activity, this compound is being explored for potential applications in:
- Anticancer Drug Formulation : Its ability to induce apoptosis positions it as a candidate for further development into anticancer therapies.
- Targeted Therapy Development : The specificity observed in cytotoxicity tests suggests potential for targeted therapy approaches in oncology.
Mechanism of Action
The mechanism of action of 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]
Biological Activity
The compound 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, making it an interesting subject for research in pharmacology and therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several key components:
- Core Structure : The benzo[c]pyrimido[4,5-e][1,2]thiazin core is significant for its biological interactions.
- Functional Groups : The presence of a fluorobenzyl group and a methoxyphenylacetamide moiety enhances its chemical reactivity and potential biological activity.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The exact mechanisms remain to be fully elucidated but may involve modulation of signaling pathways that are crucial for various physiological processes.
Biological Activity Studies
Recent studies have focused on the biological activities of similar compounds within the same class. Here are some findings relevant to the compound :
Anticancer Activity
-
Cytotoxicity : Compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[c]pyrimido compounds have shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells, with IC50 values indicating effective potency .
Compound Cell Line IC50 (µM) Compound A MCF-7 16.19 ± 1.35 Compound B HCT-116 17.16 ± 1.54 - Mechanistic Insights : The cytotoxicity observed in these studies has been attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including oxidative stress induction and disruption of cellular signaling .
Enzyme Inhibition
Studies have indicated that similar compounds may act as inhibitors of specific enzymes involved in cancer progression or other diseases. For example, some derivatives have been identified as phosphodiesterase (PDE) inhibitors, which could have implications for neurodegenerative diseases by promoting neuronal health .
Case Studies
A notable case study involved synthesizing a series of derivatives based on the benzo[c]pyrimido scaffold. These derivatives were tested for their biological activities, revealing that modifications at specific positions significantly affected their potency and selectivity towards different biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and derivatives can be categorized based on core modifications and substituent variations. Below is a comparative analysis:
Structural and Functional Differences
Core Heterocycles :
- The target compound and the analog in share a benzothiazine-pyrimidine fused core but differ in substitution patterns. The methoxy group in ’s compound (vs. fluoro in the target) may reduce electronegativity but improve solubility due to increased polarity .
- Compounds 11a and 11b () feature a thiazolo-pyrimidine core with benzylidene substituents, lacking the sulfone group critical to the target compound’s reactivity .
Substituent Effects :
- Fluoro vs. Methoxy : The 3-fluorobenzyl group in the target compound likely enhances metabolic stability and hydrophobic interactions compared to the 3-methoxy analog .
- 4-Methoxyphenyl vs. 2-Methoxyphenyl : The para-methoxy group in the target compound may offer better steric alignment for receptor binding than the ortho-substituted analog in .
Synthetic Routes: The target compound’s synthesis likely involves a multi-step sequence similar to ’s methods, such as condensation of a thiouracil derivative with chloroacetic acid and subsequent functionalization .
Physicochemical and Spectral Properties
- IR Spectroscopy : The sulfone group (5,5-dioxido) in the target compound is expected to show strong S=O stretching at 1150–1300 cm⁻¹ , distinct from the carbonyl peaks (~1700 cm⁻¹) in compounds 11a and 11b .
- NMR Data : The 3-fluorobenzyl group would produce distinct aromatic splitting patterns and a ¹⁹F signal (absent in methoxy analogs). The 4-methoxyphenyl acetamide’s methoxy group would resonate near δ 3.7–3.9 ppm in ¹H NMR .
Research Implications and Limitations
- Gaps in Evidence : Biological activity data (e.g., IC₅₀, binding assays) are unavailable in the provided sources, limiting functional comparisons.
- Further studies should explore sulfone-containing analogs for enhanced target engagement.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including nucleophilic substitutions, cyclization, and thioether bond formation. Key steps include:
- Thiazine ring formation : Requires controlled temperatures (60–80°C) and solvents like DMF or DCM to stabilize intermediates .
- Sulfur-based coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki) for attaching the fluorobenzyl group, optimized at 90–110°C under inert atmosphere .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Table 1: Key Reaction Parameters
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazine Cyclization | DMF, 70°C, 12 hr | 65–75 | 90 |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, 100°C, 24 hr | 50–60 | 85 |
| Final Purification | Ethanol/water recrystallization | — | 95+ |
Q. How is the compound structurally characterized to confirm its identity?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.1–8.3 ppm), fluorobenzyl groups (δ 4.5–5.0 ppm), and sulfone signals (δ 3.2–3.8 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 567.12 [M+H]⁺ confirms the molecular formula .
- X-ray Crystallography (if available): Resolves 3D conformation, bond angles, and stereoelectronic effects .
Advanced Research Questions
Q. What computational strategies are recommended to predict the compound’s biological targets and mechanism?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases). The fluorobenzyl group shows high affinity for hydrophobic pockets in CDK2 (binding energy: −9.2 kcal/mol) .
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns, highlighting hydrogen bonds with catalytic residues (e.g., Asp86 in CDK2) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using MOE or RDKit .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced efficacy?
- Modify Substituents :
-
Replace 3-fluorobenzyl with 4-chlorobenzyl to test halogen effects on target binding .
-
Substitute 4-methoxyphenyl with 4-ethoxyphenyl to evaluate steric/electronic impacts on solubility and potency .
- Biological Assays :
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In vitro : IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay.
-
In vivo : Pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models to assess bioavailability .
Table 2: Preliminary SAR Data
Derivative IC₅₀ (μM, MCF-7) Solubility (mg/mL) Parent Compound 2.3 0.12 4-Chlorobenzyl Analog 1.8 0.09 4-Ethoxyphenyl Analog 3.5 0.25
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Assay Conditions : Differences in cell culture media, incubation times, or serum concentrations. Standardize protocols using CLSI guidelines .
- Compound Stability : Degradation in DMSO stock solutions—validate purity via HPLC before assays .
- Target Selectivity : Off-target effects identified via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
Methodological Notes
- Synthetic Reproducibility : Track reaction progress via TLC (Rf = 0.4 in 1:1 ethyl acetate/hexane) and adjust catalyst loading (5–10 mol%) for scalability .
- Data Validation : Cross-reference NMR shifts with computed spectra (Gaussian 16) to rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
